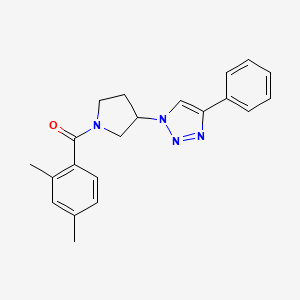

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

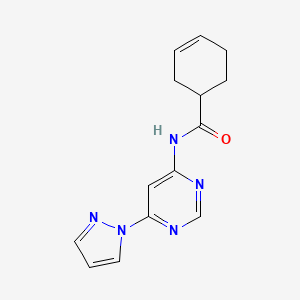

The compound “(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a phenyl ring, a 1,2,3-triazole ring, and a pyrrolidine ring .

Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Scientific Research Applications

Catalysis and Hydrogenation

Research has shown the application of derivatives of the compound in catalysis. For instance, iridium(I) complexes of phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.1]dec-6-yl)methanol, a related compound, have been used as precatalysts in the hydrogenation of α,β-unsaturated aldehydes and ketones and acetophenone (Guerriero et al., 2011).

Organic Synthesis

In organic chemistry, similar compounds are utilized in various synthetic processes. Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, derived from l-proline, was effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Antimicrobial and Antifungal Activity

Certain derivatives exhibit antimicrobial and antifungal properties. The synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated significant antimicrobial agents, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Polymer Synthesis

The compound's derivatives are also applied in polymer chemistry. For instance, aromatic amine ligands with dimethylphenol, related structurally to the queried compound, were used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the compound's utility in polymerization processes (Kim et al., 2018).

Anticancer Activity

Compounds structurally similar have shown potential in anticancer research. New 1,3-oxazole clubbed pyridyl-pyrazolines, which bear resemblance in structure, were synthesized and exhibited promising in vitro anticancer activity (Katariya et al., 2021).

Antioxidant and Insect Antifeedant Properties

Some derivatives of the compound have demonstrated antioxidant and insect antifeedant properties. For example, 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized and found to be potent in these applications (Thirunarayanan, 2015).

Crystallography and Structural Analysis

The compound's derivatives are also valuable in crystallography and structural analysis. For example, the crystal structure of compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, structurally related, provided insights into molecular geometry and hydrogen bonding (Butcher et al., 2006).

Organocatalysis

Derivatives are used in organocatalysis. For instance, diamine analogs of α,α-diphenyl prolinol, similar in structure, were synthesized and used as organocatalysts in asymmetric Michael and Mannich reactions (Reyes-Rangel et al., 2016).

Antiviral Activity

Some derivatives have been investigated for their antiviral properties. ( ±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones showed promising in vitro anticoronavirus activity (Jilloju et al., 2021).

Advanced Materials

The compound's derivatives are instrumental in the development of advanced materials. For example, soluble polyimides based on a pyridine-containing diamine and various aromatic dianhydrides, closely related to the compound, exhibited good solubility and thermal stability (Yan et al., 2011).

DFT Studies

Derivatives of the compound are used in computational chemistry for Density Functional Theory (DFT) studies. For example, new 1,2,4-triazole and triazolidin derivatives were synthesized and characterized, providing valuable data for DFT studies (Abosadiya et al., 2018).

Electrochemical Applications

Rhenium tricarbonyl complexes coordinated by diimine ligands containing pyridine and oxazoline, structurally similar to the compound, were synthesized and screened for CO2 reduction ability, demonstrating the compound's utility in electrochemical applications (Nganga et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYYMAVSJSGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)

![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)